molecular formula C10H14N2O3 B1381585 (2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid CAS No. 1604394-29-7

(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid

Cat. No.: B1381585
CAS No.: 1604394-29-7
M. Wt: 210.23 g/mol
InChI Key: DHNPPMMKDJGFPK-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid: is a synthetic organic compound characterized by its unique structure, which includes a cyanocyclopentyl group and a formamido group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

  • Formation of the Cyanocyclopentyl Intermediate

      Starting Material: Cyclopentanone

      Reagents: Hydroxylamine hydrochloride, sodium acetate, acetic acid

      Conditions: Reflux

      Reaction: Cyclopentanone is converted to cyclopentanone oxime, which is then dehydrated to form 1-cyanocyclopentane.

  • Amidation Reaction

      Starting Material: 1-cyanocyclopentane

      Reagents: Formic acid, ammonium formate

      Conditions: Heating

      Reaction: 1-cyanocyclopentane reacts with formic acid and ammonium formate to form 1-cyanocyclopentylformamide.

  • Formation of the Final Product

      Starting Material: 1-cyanocyclopentylformamide

      Reagents: ®-2-bromopropanoic acid, base (e.g., sodium hydroxide)

      Conditions: Room temperature

      Reaction: 1-cyanocyclopentylformamide undergoes nucleophilic substitution with ®-2-bromopropanoic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Acidic or basic medium

      Products: Oxidized derivatives of the cyanocyclopentyl group

  • Reduction

      Reagents: Lithium aluminum hydride, sodium borohydride

      Conditions: Anhydrous conditions

      Products: Reduced forms of the cyanocyclopentyl group, such as amines

  • Substitution

      Reagents: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., amines, alcohols)

      Conditions: Room temperature or elevated temperatures

      Products: Substituted derivatives at the formamido or propanoic acid moieties

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Halogenating Agents: Thionyl chloride, phosphorus tribromide

    Nucleophiles: Amines, alcohols

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of (2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclopentyl group may interact with hydrophobic pockets, while the formamido and propanoic acid groups can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(1-cyanocyclopentyl)formamido]propanoic acid
  • (2R)-2-[(1-cyanocyclohexyl)formamido]propanoic acid
  • (2R)-2-[(1-cyanocyclopentyl)acetamido]propanoic acid

Uniqueness

(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid is unique due to its specific stereochemistry and the presence of both a cyanocyclopentyl group and a formamido group. This combination of features imparts distinct reactivity and biological activity compared to similar compounds. The stereochemistry plays a crucial role in its interaction with molecular targets, influencing its efficacy and specificity in various applications.

Properties

IUPAC Name

(2R)-2-[(1-cyanocyclopentanecarbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-7(8(13)14)12-9(15)10(6-11)4-2-3-5-10/h7H,2-5H2,1H3,(H,12,15)(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNPPMMKDJGFPK-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1(CCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)C1(CCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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